molecular formula C10H8F2O2S B2608037 Methyl 3-[(2,4-difluorophenyl)sulfanyl]prop-2-enoate, trans CAS No. 1563970-41-1

Methyl 3-[(2,4-difluorophenyl)sulfanyl]prop-2-enoate, trans

Cat. No. B2608037
CAS RN: 1563970-41-1
M. Wt: 230.23
InChI Key: UHPLLNYZRXALFU-PLNGDYQASA-N
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Description

“Methyl 3-[(2,4-difluorophenyl)sulfanyl]prop-2-enoate, trans” is a chemical compound with the molecular formula C10H8F2O2S . It has a molecular weight of 230.24 . The IUPAC name for this compound is methyl (Z)-3-((2,4-difluorophenyl)thio)acrylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F2O2S/c1-14-10(13)4-5-15-9-3-2-7(11)6-8(9)12/h2-6H,1H3/b5-4- . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-[(2,4-difluorophenyl)sulfanyl]prop-2-enoate, trans” is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Thiazole Derivatives

“Methyl 3-((2,4-difluorophenyl)thio)acrylate” is a thiazole derivative . Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Antitumor and Cytotoxic Activity

Thiazole derivatives, such as “Methyl 3-((2,4-difluorophenyl)thio)acrylate”, have shown potent antitumor and cytotoxic activities . For instance, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer .

Thiol-Reactive Functional Poly(meth)acrylates

“Methyl 3-((2,4-difluorophenyl)thio)acrylate” can be used in the synthesis of thiol-reactive functional poly(meth)acrylates . These poly(meth)acrylates can undergo selective para-fluoro substitution reactions with thiols in the presence of base .

Postpolymerization Modification

“Methyl 3-((2,4-difluorophenyl)thio)acrylate” can be used for the postpolymerization modification of RAFT-made (co)polymers with aromatic, glycosidic, and aliphatic thiols . This allows for the creation of a wide range of functional polymers .

Thermoresponsive Copolymers

“Methyl 3-((2,4-difluorophenyl)thio)acrylate” can be used in the synthesis of thermoresponsive copolymers . These copolymers show a thiol-sensitive lower critical solution temperature (LCST) .

Doubly Reactive Copolymers

“Methyl 3-((2,4-difluorophenyl)thio)acrylate” can be used in the synthesis of doubly reactive copolymers . These copolymers contain activated pentafluorophenyl esters and can undergo selective sequential modification with thiols and amines .

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

methyl (E)-3-(2,4-difluorophenyl)sulfanylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2S/c1-14-10(13)4-5-15-9-3-2-7(11)6-8(9)12/h2-6H,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPLLNYZRXALFU-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CSC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/SC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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